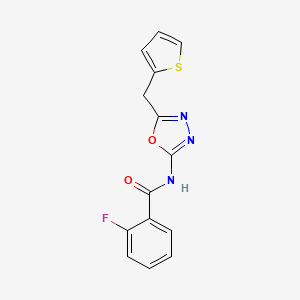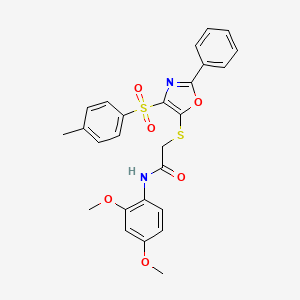
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves the synthesis of the intermediate 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetic acid, which is then coupled with 2,4-dimethoxyaniline to form the final product.
Starting Materials
2-phenyl-4-tosyloxazole, 2-mercaptoacetic acid, 2,4-dimethoxyaniline, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Dimethylformamide (DMF), Chloroform, Diethyl ether, Ethyl acetate, Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate
Reaction
Step 1: Synthesis of 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetic acid, a. Dissolve 2-phenyl-4-tosyloxazole (1.0 g, 3.3 mmol) and 2-mercaptoacetic acid (0.5 g, 4.1 mmol) in DMF (10 mL) and stir at room temperature for 30 minutes., b. Add DCC (1.2 g, 5.8 mmol) and NHS (0.7 g, 6.1 mmol) to the reaction mixture and stir at room temperature for 4 hours., c. Filter the precipitated dicyclohexylurea and wash the filter cake with chloroform., d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetic acid as a white solid (yield: 1.0 g, 70%)., Step 2: Synthesis of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, a. Dissolve 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetic acid (0.5 g, 1.4 mmol) and 2,4-dimethoxyaniline (0.3 g, 1.7 mmol) in DMF (10 mL) and stir at room temperature for 30 minutes., b. Add DCC (0.6 g, 2.9 mmol) and NHS (0.4 g, 3.5 mmol) to the reaction mixture and stir at room temperature for 4 hours., c. Filter the precipitated dicyclohexylurea and wash the filter cake with chloroform., d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate as the eluent to obtain N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide as a white solid (yield: 0.5 g, 60%)., Step 3: Purification of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, a. Dissolve the crude product in chloroform and wash the solution with sodium bicarbonate solution and brine., b. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure., c. Purify the residue by recrystallization from diethyl ether to obtain N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide as a white solid (yield: 0.4 g, 48%).
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, oxidative stress, and inflammation. N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. Additionally, N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been found to activate the Nrf2 signaling pathway, which plays a role in protecting cells against oxidative stress.
生化学的および生理学的効果
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent in various diseases. Additionally, there is potential for the development of N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide derivatives with improved solubility and potency.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection research, N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to protect against oxidative stress and cell death in neuronal cells. In anti-inflammatory research, N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been found to reduce inflammation and pain in animal models.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S2/c1-17-9-12-20(13-10-17)36(30,31)25-26(34-24(28-25)18-7-5-4-6-8-18)35-16-23(29)27-21-14-11-19(32-2)15-22(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZJRKZIKSSCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
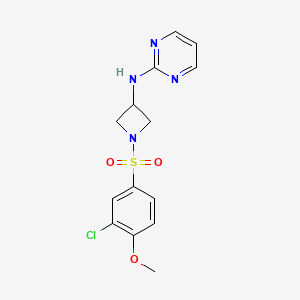
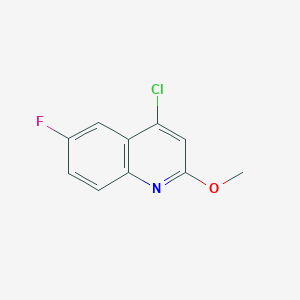

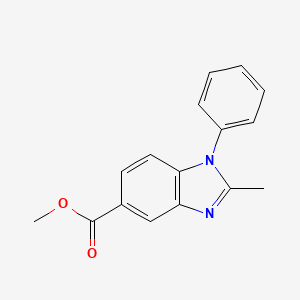

![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)
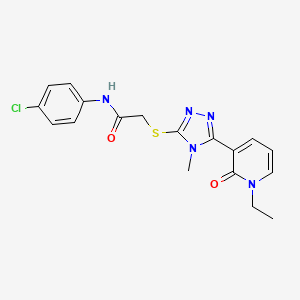
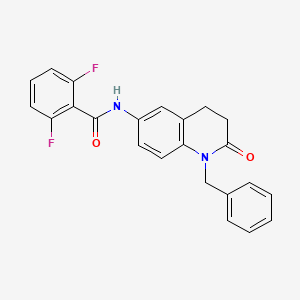
![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
